molecular formula C12H17BrFN B13311275 [(3-Bromo-4-fluorophenyl)methyl](3-methylbutyl)amine

[(3-Bromo-4-fluorophenyl)methyl](3-methylbutyl)amine

Cat. No.: B13311275
M. Wt: 274.17 g/mol
InChI Key: MWRLKAIOWMUSTM-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)methylamine is an organic compound with the molecular formula C12H17BrFN and a molecular weight of 274.17 g/mol . This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is further substituted with a methylbutylamine group. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 4 positions, respectively.

    Alkylation: The brominated and fluorinated phenyl ring is then subjected to alkylation with a suitable alkylating agent to introduce the methylbutylamine group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce imines or secondary/tertiary amines.

Scientific Research Applications

(3-Bromo-4-fluorophenyl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-4-fluorophenyl)methylamine: Similar structure but with a different alkyl group.

    (3-Bromo-4-fluorophenyl)methylamine: Another similar compound with a different alkyl group.

Uniqueness

(3-Bromo-4-fluorophenyl)methylamine is unique due to its specific combination of bromine, fluorine, and methylbutylamine groups. This unique structure can result in distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H17BrFN

Molecular Weight

274.17 g/mol

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C12H17BrFN/c1-9(2)5-6-15-8-10-3-4-12(14)11(13)7-10/h3-4,7,9,15H,5-6,8H2,1-2H3

InChI Key

MWRLKAIOWMUSTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC(=C(C=C1)F)Br

Origin of Product

United States

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